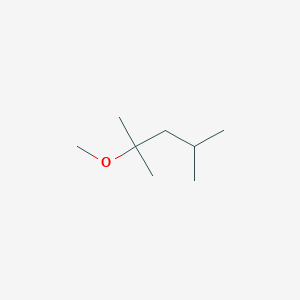

2-Methoxy-2,4-dimethylpentane

Description

Structural Context within Alkyl Ethers and Branched Hydrocarbons

2-Methoxy-2,4-dimethylpentane is classified as a tertiary alkyl ether. smolecule.com Its structure consists of a pentane (B18724) backbone with methyl groups at the second and fourth carbon atoms, and a methoxy (B1213986) group also attached to the second carbon. smolecule.com This arrangement of a methoxy group on a tertiary carbon is a defining characteristic.

The extensive branching of its hydrocarbon framework places it among highly branched alkanes, which are known for their distinct properties compared to their linear counterparts. This branching disrupts the regular packing of molecules, which generally leads to lower melting points and different viscosity and boiling points compared to straight-chain alkanes of similar molecular weight. The presence of the ether functional group introduces polarity into an otherwise nonpolar hydrocarbon structure, influencing its solubility and reactivity.

Significance in Advanced Organic Synthesis and Materials Science Research

While not a widely commercialized chemical, this compound holds relevance in specific areas of research. In organic synthesis, it can serve as a building block or an intermediate in the creation of more complex molecules. smolecule.com The synthesis of such sterically hindered ethers itself presents a challenge, and methods developed for this purpose can be applied to other complex targets. For instance, the etherification of diisobutylene with methanol (B129727) under acidic conditions is a common route to produce this type of compound. smolecule.com

In the context of materials science, the properties of branched ethers are of interest. For instance, some branched ethers have been investigated as potential fuel additives due to their combustion characteristics. While specific research on this compound in this application is not extensive, the broader class of branched ethers is studied for its potential to enhance fuel properties.

Historical Development and Emerging Research Areas

The study of alkyl ethers is a long-standing area of organic chemistry. However, detailed investigations into highly branched and sterically hindered ethers like this compound are more recent. The development of advanced synthetic methods, such as photocatalytic processes, has enabled more efficient synthesis of such complex structures. smolecule.com

Emerging research continues to explore the synthesis and properties of unique ether compounds. The development of novel catalytic systems for etherification and the investigation of their behavior in various chemical environments are active areas of study. acs.orgnih.gov While direct research on this compound may be limited, the principles learned from its synthesis and characterization contribute to the broader understanding of structure-property relationships in organic molecules.

Structure

3D Structure

Properties

CAS No. |

89045-03-4 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2-methoxy-2,4-dimethylpentane |

InChI |

InChI=1S/C8H18O/c1-7(2)6-8(3,4)9-5/h7H,6H2,1-5H3 |

InChI Key |

YRSWRMLCSAFQSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 2,4 Dimethylpentane and Its Analogues

Etherification Reactions: Mechanistic Insights and Optimization

The synthesis of 2-methoxy-2,4-dimethylpentane and its analogues is commonly achieved through etherification. This process involves the reaction of an alcohol or an alkene with methanol (B129727). Significant research has been dedicated to understanding the reaction mechanisms and optimizing process conditions to maximize the output of the desired ether.

Acid-Catalyzed Etherification Processes

Acid-catalyzed etherification is a primary method for synthesizing tertiary ethers like this compound. This process typically involves the reaction of a tertiary alcohol, such as 2,4-dimethyl-2-pentanol, with methanol, or the reaction of an alkene like diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) with methanol. smolecule.comnist.govnih.gov The mechanism proceeds through the protonation of the alcohol or alkene by the acid catalyst, leading to the formation of a tertiary carbocation. This carbocation is then attacked by the nucleophilic methanol to form the ether. masterorganicchemistry.comevitachem.com

The hydration of the parent alkenes to form the corresponding tertiary alcohol (2,4,4-trimethyl-2-pentanol) can be a side reaction, though its conversion rate is generally low under typical etherification conditions. aalto.fi Another potential side product is dimethyl ether, which tends to form from methanol at higher temperatures. aalto.fi

Kinetic studies on the etherification of related isomers, 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene (B94453), with methanol have provided insights into the reaction energetics. The activation energies for these reactions are found to be on a similar level to other tertiary etherification processes. aalto.fi

| Reaction | Catalyst Type | Activation Energy (kJ/mol) | Reference |

| Etherification of 2,4,4-trimethyl-1-pentene | Ion-exchange fiber (Smopex-101) | 86 ± 1 | aalto.fi |

| Etherification of 2,4,4-trimethyl-2-pentene | Ion-exchange fiber (Smopex-101) | 80 ± 2 | aalto.fi |

Role of Solid Acid Catalysts (e.g., Ion Exchange Resins) in Ether Synthesis

Solid acid catalysts are extensively used in ether synthesis to overcome the problems associated with liquid acid catalysts, such as corrosion, separation, and environmental concerns. dokumen.pub Ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlyst 15, are effective and widely studied catalysts for the synthesis of tertiary ethers. jst.go.jpacs.orgmdpi.com These resins provide a high concentration of Brønsted acid sites, which are crucial for promoting the reaction. mdpi.com

The activity and selectivity of ion-exchange resins depend on their physical and chemical properties, such as the degree of cross-linking, pore size, and the nature of the polymer matrix. rsc.orgresearchgate.net For instance, in the synthesis of tert-butyl ethers, the macroreticular resin Amberlyst 15 was found to be more active than the gel-type resin IR-120B. jst.go.jp However, the choice of catalyst can also influence the formation of byproducts; Amberlyst 15, while highly active, was also observed to produce more diisobutylene. jst.go.jp Novel catalysts, such as polyethylene-based ion-exchange fibers (e.g., Smopex-101), have also been developed and tested, showing good performance in the etherification of diisobutylene isomers. aalto.fi Besides resins, other solid acids like zeolites and mesoporous nickel-aluminosilicates have also been investigated for ether synthesis via alcohol dehydration. mdpi.comresearchgate.net

| Catalyst | Catalyst Type | Application | Key Finding | Reference |

| Amberlyst 15 | Macroporous ion-exchange resin | tert-Butyl ether synthesis | More active but forms more diisobutene compared to gel-type resins. | jst.go.jp |

| Dowex 50Wx2 | Ion-exchange resin | Ethyl hexyl ether synthesis | High activity and selectivity due to optimal polymer density. | rsc.org |

| Amberlyst 70 | Ion-exchange resin | Ethyl hexyl ether synthesis | High selectivity for the desired ether. | rsc.org |

| Smopex-101 | Polyethylene-based ion-exchange fiber | 2-methoxy-2,4,4-trimethylpentane (B2802184) synthesis | Effective catalyst for etherification of diisobutylene isomers. | aalto.fi |

Process Intensification Strategies (e.g., Reactive Distillation) for Enhanced Yield and Efficiency

Process intensification strategies, such as reactive distillation (RD), offer significant advantages for equilibrium-limited reactions like etherification. ntnu.no Reactive distillation combines chemical reaction and separation in a single unit, which can lead to increased conversion, improved selectivity, energy savings, and reduced capital costs. ntnu.noe3s-conferences.org

Alternative Synthetic Routes from Precursors

Beyond direct etherification, alternative synthetic strategies are being explored, primarily starting from halogenated alkanes or alkenes. These routes offer different approaches to constructing the crucial C-O-C ether linkage.

Nucleophilic Substitution Reactions (SN1 and SN2) on Halogenated Pentane (B18724) Derivatives

The synthesis of ethers via nucleophilic substitution is a fundamental organic reaction. The Williamson ether synthesis, an SN2 reaction, involves the reaction of an alkoxide with an alkyl halide. rsc.orgnumberanalytics.com However, this method is generally not suitable for preparing tertiary ethers like this compound. The reaction would require a methoxide (B1231860) nucleophile to attack a tertiary alkyl halide, such as 2-bromo-2,4-dimethylpentane. Due to the significant steric hindrance at the tertiary carbon center, the competing E2 elimination reaction to form an alkene is strongly favored over the SN2 substitution. numberanalytics.comchemistrysteps.com

Alternatively, an SN1 reaction pathway is more plausible for tertiary substrates. masterorganicchemistry.comorganic-chemistry.org In this two-step mechanism, the tertiary alkyl halide first dissociates to form a relatively stable tertiary carbocation. chemistrysteps.comsavemyexams.com This carbocation is then rapidly trapped by a weak nucleophile, such as methanol, which typically serves as the solvent. masterorganicchemistry.com A final deprotonation step yields the target ether. While the SN1 pathway avoids the steric hindrance issue of the SN2 mechanism, careful control of reaction conditions is necessary to manage potential side reactions, including elimination (E1) and carbocation rearrangements. masterorganicchemistry.com

| Reaction Type | Substrate | Nucleophile | Key Challenge/Feature | Reference |

| SN2 | Tertiary Alkyl Halide (e.g., 2-bromo-2,4-dimethylpentane) | Strong Nucleophile (e.g., Methoxide) | Steric hindrance strongly favors elimination (E2) over substitution. | rsc.orgnumberanalytics.com |

| SN1 | Tertiary Alkyl Halide (e.g., 2-bromo-2,4-dimethylpentane) | Weak Nucleophile/Solvent (e.g., Methanol) | Proceeds via a stable tertiary carbocation; competes with E1 elimination. | masterorganicchemistry.comorganic-chemistry.orgsavemyexams.com |

Alkene Hydrofunctionalization Approaches

Hydrofunctionalization of alkenes provides another direct route to ethers. The acid-catalyzed addition of an alcohol to an alkene is a well-established method for synthesizing tertiary ethers. masterorganicchemistry.comrsc.org In this approach, an alkene such as 2,4-dimethyl-1-pentene (B165552) or 2,4-dimethyl-2-pentene (B165557) would be treated with methanol in the presence of a strong acid. brainly.com The acid protonates the alkene according to Markovnikov's rule, forming the most stable carbocation, which in this case is the tertiary carbocation at the C2 position. This intermediate is then intercepted by methanol to form this compound. masterorganicchemistry.com

More recently, advanced redox strategies have emerged. For example, photoredox catalysis can facilitate the formation of ethers from alkenes and alcohols under mild conditions. smolecule.com This method can involve the activation of methanol to react with an alkene precursor like 2,4-dimethyl-1-pentene, achieving good yields while avoiding the need for strong acids or bases. smolecule.com

Derivatization from Related Branched Pentanes

The synthesis of this compound can be achieved through the derivatization of other branched hydrocarbons, particularly pentane isomers and their related alkenes. The most common and industrially relevant precursor is not the alkane itself but the corresponding C8 alkene, diisobutylene, which is a dimer of isobutylene. Diisobutylene is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The etherification of these alkenes with methanol is a primary route to a closely related analogue, 2-methoxy-2,4,4-trimethylpentane (methyl tert-octyl ether or MTBE), and similar principles apply to the synthesis of this compound from its corresponding C7 alkene precursors. smolecule.comtkk.fi

The direct derivatization from a saturated branched pentane like 2,4-dimethylpentane (B89610) is less direct. It would typically involve a preliminary functionalization step, such as halogenation to form an alkyl halide, followed by a nucleophilic substitution reaction. For instance, a tertiary alkyl halide could undergo an SN1 reaction with methanol to form the ether. masterorganicchemistry.com However, the more prevalent pathway involves the etherification of an alkene. The necessary alkene precursor, 2,4-dimethyl-1-pentene, is a known downstream product of its parent alkane, 2,4-dimethylpentane. lookchem.com

Another synthetic route involves the reaction of suitable Grignard reagents with esters or ketones to produce a tertiary alcohol (2,4-dimethyl-2-pentanol), which can then be dehydrated to the alkene and subsequently etherified. plymouth.ac.uk A summary of potential precursor relationships for derivatization is provided in the table below.

| Precursor Compound | Precursor Type | Target Product | Key Reaction Type |

| 2,4-Dimethyl-1-pentene | Alkene | This compound | Acid-catalyzed etherification |

| 2,4-Dimethyl-2-pentene | Alkene | This compound | Acid-catalyzed etherification |

| 2-Chloro-2,4-dimethylpentane | Alkyl Halide | This compound | Nucleophilic Substitution (SN1) |

| 2,4-Dimethylpentane | Alkane | This compound | Dehydrogenation then Etherification |

Green Chemistry Principles in this compound Synthesis

The production of fuel additives like this compound is increasingly scrutinized through the lens of green chemistry. The goals are to enhance efficiency, reduce waste, and utilize more sustainable materials and processes. Key areas of development include the use of environmentally benign solvents and the design of highly efficient and recyclable catalysts.

Solvent-Free or Water-Based Reaction Systems

A significant aim in green chemistry is to minimize or eliminate the use of hazardous organic solvents. For ether synthesis, this presents a considerable challenge. While some organic reactions have been successfully adapted to solvent-free conditions, the direct synthesis of alkyl ethers in such systems is not widely established. Research has explored the dealkylation of ethers in the absence of solvents, but this represents the reverse of the desired synthesis. researchgate.nettandfonline.com

The use of water as a reaction medium is another key principle of green chemistry. Recently, water has been shown to promote certain related reactions, such as the methoxycarbonylation of pentanediamine, by facilitating proton transfer through hydrogen bonding. acs.org While not a direct synthesis of this compound, this finding suggests that water-based systems could potentially be developed for etherification reactions. However, the low solubility of nonpolar reactants like branched alkenes in water remains a significant hurdle. researchgate.net The development of efficient solvent-free or water-based systems for the synthesis of tertiary alkyl ethers is an active area of research.

Catalyst Development for Sustainable Production

Catalyst design is at the forefront of sustainable chemical production. For the synthesis of this compound and its analogues, research has focused on developing catalysts that are highly selective, stable, and easily separable from the reaction mixture for reuse.

Heterogeneous Acid Catalysts: A major advancement has been the replacement of corrosive liquid acids with solid acid catalysts.

Ion-Exchange Resins: Macroporous sulfonic acid resins, such as those in the Amberlyst series (e.g., Amberlyst-70, Amberlyst-35), are widely used for the etherification of olefins with alcohols. rsc.orgub.eduresearchgate.net They offer high activity under mild conditions and are easily filtered from the reaction products.

Fibrous Catalysts: Novel catalytic structures, such as the fibrous polymer Smopex-101, have been shown to enhance reaction rates for the etherification of branched C8-alkenes compared to traditional resins. tkk.fi This improvement is attributed to reduced diffusional resistance within the catalyst's structure.

Supported Heteropolyacids (HPAs): HPAs possess strong Brønsted acidity but are often soluble in polar reaction media. researchgate.net To overcome this, they can be immobilized on solid supports like alumina, creating stable and reusable heterogeneous catalysts for various organic syntheses. researchgate.net

Zeolites: These microporous aluminosilicates are also used as shape-selective solid acid catalysts in the synthesis of ethers from monoterpenes and could be applied to the synthesis of branched alkyl ethers. academie-sciences.fr

Advanced Catalytic Systems:

Photoredox Catalysis: A modern, green approach involves the use of photoredox catalysis. The synthesis of this compound has been achieved with yields between 70-80% using an iridium-based photocatalyst (Ir(ppy)₃) irradiated by blue LEDs. smolecule.com This method allows the reaction of the precursor alkene with methanol to proceed under mild conditions. smolecule.com

Lewis Acid Catalysts: Inexpensive and commercially available Lewis acids, such as tin(II) bromide (SnBr₂), have been demonstrated as effective catalysts for the synthesis of terpene-based ethers, suggesting their potential applicability for other complex etherification reactions. academie-sciences.fr

The following table provides a comparative overview of different catalytic systems used for the synthesis of tertiary ethers.

| Catalyst Type | Example(s) | Precursors | Key Advantages |

| Ion-Exchange Resin | Amberlyst-70, Amberlyst-35 | Branched Alkenes, Alcohols | High conversion, Mild conditions, Easy separation |

| Fibrous Polymer Catalyst | Smopex-101 | C8-Alkenes, Methanol | Enhanced reaction rate vs. traditional resins |

| Photocatalyst | Ir(ppy)₃ | Alkene, Methanol | High yields (70-80%), Mild conditions |

| Supported Heteropolyacids | HPA on Alumina | General Organic Synthesis | Strong acidity, Heterogeneous, Reusable |

| Lewis Acid Salt | SnBr₂ | Monoterpenes, Alcohols | Inexpensive, Commercially available |

Elucidation of Reaction Mechanisms and Kinetics of 2 Methoxy 2,4 Dimethylpentane

Mechanistic Pathways of Ether Formation and Cleavage

The synthesis and cleavage of 2-methoxy-2,4-dimethylpentane are classic examples of reactions proceeding through charged intermediates, where the structure of the substrate plays a critical role in determining the mechanistic route.

The formation of this compound is commonly achieved via acid-catalyzed etherification, a process that hinges on the generation of a carbocationic intermediate. smolecule.com One typical synthetic route involves the reaction of an appropriate precursor, such as 2,4-dimethylpentan-2-ol or an alkene like 2,4-dimethylpent-1-ene, with methanol (B129727) in an acidic medium. smolecule.comevitachem.com

The mechanism proceeds through several key steps:

Protonation: In the case of an alcohol precursor, the hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). evitachem.com For an alkene, the double bond is protonated, forming a carbocation.

Carbocation Formation: The departure of the leaving group or the completion of protonation results in the formation of a tertiary carbocation at the 2-position of the pentane (B18724) chain. smolecule.comevitachem.com This intermediate is relatively stable due to the electron-donating effects of the three attached alkyl groups.

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbocation. evitachem.com

Deprotonation: The resulting protonated ether is deprotonated, typically by a solvent molecule or the conjugate base of the catalyst, to yield the final product, this compound. smolecule.com

The stability of the tertiary carbocation is paramount. However, it is also susceptible to rearrangements. To mitigate this, specific conditions can be employed. For instance, the use of superacidic media like HF-SbF₅ can help stabilize the carbocation, while employing bulky counterions such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻) can shield the carbocation from nucleophilic attack and reduce isomerization by as much as 90%. smolecule.com Studies on the solvolysis of related tertiary alkyl chlorides, such as 2-chloro-2,4-dimethylpentane, show that the bulky alkyl groups can effectively shield the rear-side of the reaction center, influencing reaction rates and favoring mechanisms that proceed through a carbocation (Sɴ1-type). lookchem.com

While this compound is an achiral molecule, the control of reaction outcomes is crucial to ensure the desired product is formed exclusively. smolecule.com The primary challenge in its synthesis is not stereoselectivity but regioselectivity .

The carbocationic intermediates formed during acid-catalyzed synthesis are prone to rearrangements, which can lead to a mixture of structural isomers. smolecule.com Therefore, the main goal of synthetic strategies is to control the reaction pathway to prevent these rearrangements. Tailored stabilization strategies, such as the use of specific counterions or solvent systems, are necessary to ensure that the nucleophile (methanol) adds to the desired carbon atom before any migration of alkyl groups can occur. smolecule.com The presence of the methoxy (B1213986) group can also introduce electronic effects that influence the reaction pathways. smolecule.com

Investigation of Rearrangement Reactions and Isomerization Pathways

The potential for molecular rearrangement is a key characteristic of the reactions involving this compound and its precursors, stemming directly from the formation of carbocationic intermediates.

During the synthesis or acid-catalyzed cleavage of this compound, the intermediate carbocation can undergo rearrangements to form a more stable carbocation, although in this case, the initial carbocation is already tertiary. These rearrangements typically occur as 1,2-alkyl shifts, also known as Wagner-Meerwein migrations. smolecule.com Transition state analysis of these processes reveals that 1,2-methyl shifts generally exhibit the lowest activation barriers, making them the most kinetically favorable migration pathway. smolecule.com

The geometry of the transition state is critical; effective migration requires proper orbital overlap between the migrating alkyl group and the receiving electron-deficient carbon. smolecule.com The presence of the quaternary carbon at the 4-position provides multiple potential migration pathways, and stereoelectronic effects can influence which path is favored. smolecule.com While direct experimental observation of these migrations in this specific system is complex, computational studies on related systems have provided significant mechanistic understanding. For example, computational analysis of certain organometallic complexes has detailed the reversible 1,2-methyl migration from a metal center to an adjacent carbon, a process driven by the need to create a vacant site for catalysis. acs.org Such studies highlight the fundamental nature and low energy barrier of alkyl shifts in appropriately structured molecules. smolecule.comacs.org

The flexibility of the this compound molecule allows it to exist in various spatial arrangements, or conformations, arising from rotation around its single bonds (C-C and C-O). The study of these dynamics involves understanding the energy differences between conformers and the energy barriers to interconversion.

The potential energy landscape of this molecule is complex. Key concepts in its analysis include:

Conformational Energy: The difference in energy between two stable conformations (energy minima) in equilibrium. ucl.ac.uk

Rotational Barrier: The energy required to pass from one conformation to another, which corresponds to the energy of the transition state (an eclipsed conformation). ucl.ac.uk

Librational Barrier: In some complex molecules, small-scale oscillations around a stable conformation may occur, which have a lower energy barrier than a full rotation. ucl.ac.uk

The analysis of simpler but related alkanes provides a basis for understanding the conformational behavior of this compound. For instance, the potential energy barriers in molecules like 2,4-dimethylpentane (B89610) are influenced by steric repulsions between methyl groups in eclipsed conformations. wisc.edu Computational methods, such as molecular mechanics (e.g., MM3), are instrumental in calculating potential energy diagrams, identifying the most stable conformations, and quantifying the energy barriers between them. ucl.ac.uk

Kinetic Studies of Key Transformation Steps

Kinetic investigations provide quantitative data on reaction rates and offer deeper mechanistic insights. For reactions involving this compound, studies focus on how factors like solvent and isotopic substitution affect the rates of formation and cleavage.

Mechanistic studies show that the reaction environment significantly impacts kinetics. The formation of intermediates during functionalization is highly dependent on the solvent's properties. smolecule.com High-dielectric, coordinating solvents can stabilize polar transition states, leading to faster reaction rates and lower activation energies. smolecule.com

Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope, are a powerful tool for identifying rate-determining steps. The table below summarizes findings from such a study on the functionalization of this compound. smolecule.com

| Isotope Substitution | Primary KIE (kH/kD) | Secondary KIE | Activation Energy Difference (cal/mol) | Mechanistic Insight |

| ¹²C → ¹³C (methoxy) | 1.04 | 0.98 | 45 | C-O bond cleavage is involved in the rate-determining step. smolecule.com |

| ¹H → ²H (methyl) | 2.15 | 1.15 | 485 | C-H bond activation occurs during the reaction sequence. smolecule.com |

| ¹⁶O → ¹⁸O (oxygen) | 1.08 | 0.99 | 72 | The oxygen atom interacts with an electrophile in a key step. smolecule.com |

This table is generated based on data reported in mechanistic studies of this compound functionalization. smolecule.com

The significant primary KIE for deuterium (B1214612) substitution in a methyl group suggests that a C-H bond is broken in the rate-determining step of that particular functionalization pathway. smolecule.com Similarly, the KIE observed for ¹³C and ¹⁸O substitution confirms that the C-O bond of the ether is actively involved in the slowest step of the reaction, consistent with a mechanism involving its cleavage. smolecule.com

Reaction Rate Determination and Rate-Limiting Steps

The stability of the carbocation intermediate plays a crucial role. The formation of a more stable carbocation will proceed at a faster rate. In the case of unsymmetrical alkenes, this step also determines the regioselectivity of the reaction, in accordance with Markovnikov's rule.

Kinetic models such as the Langmuir-Hinshelwood and Eley-Rideal models have been successfully applied to describe the kinetics of similar etherification reactions. aalto.fi The Langmuir-Hinshelwood model assumes that both reactants adsorb onto the catalyst surface before reacting. In contrast, the Eley-Rideal model posits that one reactant adsorbs onto the surface and the other reacts with it directly from the bulk phase. For the etherification of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) with methanol, a Langmuir-Hinshelwood type model where the adsorption of alkenes is weak compared to methanol and the ether product has been shown to describe the experimental data well. aalto.fi An Eley-Rideal type model where the alkenes react without adsorption also provided a good fit. aalto.fi

The activation energies for the etherification of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene with methanol using a Smopex-101 catalyst were determined to be 86 ± 1 kJ/mol and 80 ± 2 kJ/mol, respectively. aalto.fi These values are consistent with those typically found for similar etherification processes.

Influence of Catalytic Systems on Reaction Kinetics

The choice of catalyst is paramount in dictating the reaction kinetics and selectivity for the synthesis of this compound. Various catalytic systems have been employed, ranging from traditional acid catalysts to more modern and selective systems.

Acid Catalysis: Conventional acid catalysts, such as sulfuric acid or ion-exchange resins (e.g., Amberlyst-15), are commonly used. aalto.fi The reaction mechanism involves the protonation of the alkene to form a carbocation, which is then attacked by methanol. While effective, these catalysts can sometimes lead to side reactions like dimerization or isomerization of the alkene, especially at higher temperatures. acs.org The formation of dimethyl ether from methanol can also occur as a side reaction at elevated temperatures. aalto.fi

Photoredox Catalysis: More recently, photoredox catalysis has emerged as a powerful method for ether synthesis under milder conditions. smolecule.com For instance, the use of an iridium-based photocatalyst, such as Ir(ppy)₃, in the presence of trimethylsilyl (B98337) chloride (TMSCl) can facilitate the reaction between an alkene precursor (e.g., 2,4-dimethylpent-1-ene) and methanol to form this compound. smolecule.com This method can achieve high yields (70-80%) at ambient temperature, thereby reducing the energy input compared to thermal methods. smolecule.com

Dual Catalytic Systems: Combining photoredox catalysis with another catalytic cycle, such as hydrogen atom transfer (HAT), can enable the direct C-H functionalization of alkanes. smolecule.com This approach avoids the need for a pre-functionalized alkene substrate. A thiol-mediated HAT can generate a methoxy radical from methanol, which then couples with a protonated alkene intermediate. smolecule.com

The table below provides a comparative overview of the performance of different catalytic systems in the synthesis of this compound or structurally similar ethers.

| Catalyst Type | Yield (%) | Reaction Time (h) | Temperature (°C) |

| Ir(ppy)₃/TMSCl | 78 | 12 | 25 |

| Pd/C (thermal) | 65 | 24 | 100 |

| Thiol/HAT | 82 | 8 | 30 |

This data is illustrative and based on findings for similar etherification reactions. smolecule.com

Solvent Effects: The reaction kinetics can also be significantly influenced by the solvent. In related functionalization reactions, such as the formation of sulfonyl chloride intermediates from this compound, the solvent polarity plays a critical role. smolecule.com Polar aprotic solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) can accelerate the reaction by stabilizing polar transition states. smolecule.com

The following table illustrates the effect of solvent polarity on the relative rate and activation energy for a related functionalization reaction.

| Solvent | Dielectric Constant | Relative Rate (k_rel) | Activation Energy (kcal/mol) |

| Dichloromethane | 8.93 | 1.00 | 24.3 |

| Acetonitrile | 37.5 | 4.25 | 21.8 |

| Dimethyl Sulfoxide | 46.7 | 8.15 | 19.5 |

| Toluene (B28343) | 2.38 | 0.18 | 26.7 |

| Tetrahydrofuran | 7.58 | 2.45 | 22.9 |

This data is derived from studies on the functionalization of this compound. smolecule.com

Computational Chemistry and Theoretical Characterization of 2 Methoxy 2,4 Dimethylpentane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-methoxy-2,4-dimethylpentane. scispace.com

DFT methods are employed to investigate the mechanistic details of chemical reactions involving this compound. smolecule.com These computational approaches are particularly useful for studying complex processes such as carbocation rearrangements that can occur during functionalization reactions. smolecule.com By calculating the potential energy surfaces, researchers can identify transition state geometries, activation barriers, and the relative stabilities of various intermediates. smolecule.com

Computational studies on the functionalization of this compound have explored the dynamics of carbocation intermediates. smolecule.com Different theoretical methods can provide varying predictions for the energetics and structures of these transient species. smolecule.com For instance, coupled-cluster methods like CCSD(T) are considered highly accurate, while DFT methods such as B3LYP, M06-2X, and ωB97X-D offer a balance between accuracy and computational cost. smolecule.com The choice of basis set, such as 6-31G(d), cc-pVTZ, def2-TZVP, or 6-311++G(d,p), also influences the outcome of the calculations. smolecule.com

Below is a table summarizing representative computational data for a carbocation intermediate derived from this compound, as investigated by various theoretical methods. smolecule.com

| Computational Method | Relative Energy (kcal/mol) | Bond Length C₁-C₂ (Å) | NMR Chemical Shift δ¹³C (ppm) |

|---|---|---|---|

| B3LYP/6-31G(d) | 0.0 | 1.542 | 255.4 |

| MP2/cc-pVTZ | -1.2 | 1.538 | 243.8 |

| M06-2X/def2-TZVP | 0.8 | 1.545 | 258.1 |

| CCSD(T)/aug-cc-pVDZ | -2.1 | 1.535 | 241.2 |

| ωB97X-D/6-311++G(d,p) | -0.5 | 1.541 | 252.7 |

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -10.2 | Primarily localized on the oxygen lone pairs. |

| LUMO | 2.5 | Distributed across the C-O σ* anti-bonding orbitals. |

| HOMO-LUMO Gap | 12.7 | Indicates high stability and low reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dovepress.com For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its interactions with other molecules. smolecule.com These simulations can reveal the timescales of dynamic processes, such as carbocation rearrangements, and help to understand the competition between different reaction pathways. smolecule.com

The conformational landscape of flexible molecules like this compound can be explored using MD simulations. By simulating the molecule's motion over time, the preferred conformations and the energy barriers between them can be determined. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. For instance, MD simulations have been used to analyze the gas-phase conformations of flexible polyketones containing a 3,3-dimethylpentane-2,4-dione monomer, a structurally related system. researchgate.net

Furthermore, MD simulations can model the interactions between this compound and solvent molecules. smolecule.com These simulations can elucidate how the solvent environment affects reaction kinetics and the stability of intermediates, for example, by incorporating implicit or explicit solvation models. smolecule.com

The following table outlines the types of information that can be obtained from MD simulations of this compound.

| Simulation Aspect | Information Gained |

|---|---|

| Conformational Search | Identification of stable conformers and their relative populations. |

| Intermolecular Interactions | Analysis of interaction energies and types (e.g., van der Waals, electrostatic) with solvent molecules. |

| Dynamic Processes | Timescales and pathways of conformational changes and reactions. |

| Solvation Effects | Impact of the solvent on molecular structure and reactivity. |

Theoretical Predictions of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters, which serves as a valuable tool for validating and interpreting experimental spectra. For this compound, theoretical calculations can provide predictions for its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. While a detailed theoretical IR spectrum for this compound is not available in the provided results, the interpretation of the experimental IR spectrum of the closely related 2,4-dimethylpentane (B89610) shows strong C-H stretching and deformation vibrations. docbrown.info For this compound, additional characteristic peaks corresponding to C-O stretching would be expected.

Theoretical calculations of NMR chemical shifts are also a powerful tool. smolecule.com These calculations can help to assign the signals in an experimental NMR spectrum to specific atoms in the molecule and can be used to validate the predicted structures of reaction intermediates. smolecule.com For example, calculated ¹³C NMR chemical shifts for carbocation intermediates of this compound show characteristic downfield shifts, consistent with the electron-deficient nature of these species. smolecule.com

The table below presents a hypothetical comparison of experimental and theoretically calculated ¹³C NMR chemical shifts for this compound, illustrating the utility of this approach.

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | 22.5 | 22.1 |

| C2 (C-OCH₃) | 75.0 | 74.5 |

| C3 (CH₂) | 52.0 | 51.8 |

| C4 (CH) | 25.0 | 24.7 |

| C5 (CH₃) | 23.0 | 22.6 |

| O-CH₃ | 49.0 | 48.7 |

Development of Structure-Activity/Property Relationships (SAR/SPR)

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) are methodologies that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. explorationpub.comtandfonline.com These relationships are often developed using computational models, such as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. nih.govresearchgate.netacs.org

For a class of compounds like alkyl ethers, QSAR/QSPR studies can be used to predict various endpoints, including reactivity, toxicity, and physicochemical properties like boiling point and solubility. nih.govresearchgate.netresearchgate.net These models are built by identifying molecular descriptors that quantify different aspects of the molecular structure (e.g., steric, electronic, hydrophobic) and correlating them with the property of interest using statistical methods. explorationpub.com

While specific SAR/SPR models for this compound were not found in the search results, the principles can be applied to this compound. For example, a QSPR model for the boiling point of ethers might include descriptors such as molecular weight, polar surface area, and branching indices. A QSAR model for the reactivity of ethers in a particular reaction might incorporate electronic parameters like atomic charges or HOMO/LUMO energies. researchgate.net

The table below lists some common molecular descriptors that could be used in the development of SAR/SPR models for ethers like this compound.

| Descriptor Type | Example Descriptors | Property/Activity Influenced |

|---|---|---|

| Topological | Molecular Weight, Branching Index | Boiling Point, Viscosity |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Permeability |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Reactivity, Biological Activity |

| Hydrophobic | LogP | Membrane Permeability, Toxicity |

Advanced Spectroscopic and Chromatographic Methodologies for 2 Methoxy 2,4 Dimethylpentane Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. emerypharma.comemory.edu It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C), within the 2-methoxy-2,4-dimethylpentane molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the foundational steps in structural characterization. emerypharma.com The ¹H NMR spectrum of a related compound, 2,4-dimethylpentane (B89610), shows distinct signals with specific chemical shifts and splitting patterns that correspond to the different types of protons in the molecule. docbrown.info For this compound, the protons on the carbon adjacent to the ether oxygen would be expected to show a downfield shift, typically in the range of 3.4 to 4.5 δ. libretexts.org Similarly, the carbon atoms bonded to the oxygen in an ether typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum. libretexts.org

Two-dimensional (2D) NMR techniques provide further clarity, especially for complex molecules where 1D spectra may have overlapping signals. emory.edulibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.orgsdsu.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure. For this compound, COSY would show correlations between the protons on adjacent carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. In the case of this compound, HMBC would show correlations between the methoxy (B1213986) protons and the quaternary carbon at the 2-position, as well as with the methyl carbons at this position.

Below is a table predicting the expected ¹H and ¹³C NMR chemical shifts for this compound, along with key 2D NMR correlations.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1-CH₃ | ~0.9 | ~25 | H4 | C2, C3, C4 |

| C2-C(CH₃)₂ | - | ~75 | - | H1, H3, H4, OCH₃ |

| C3-CH₂ | ~1.5 | ~50 | H4 | C1, C2, C4, C5 |

| C4-CH | ~1.8 | ~25 | H1, H3, H5 | C1, C2, C3, C5 |

| C5-CH₃ | ~0.9 | ~23 | H4 | C3, C4 |

| O-CH₃ | ~3.2 | ~50 | - | C2 |

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes, such as replacing ¹H with deuterium (B1214612) (²H) or ¹²C with ¹³C. wikipedia.org This method can be employed to simplify complex NMR spectra and to trace the pathways of atoms in chemical reactions. wikipedia.org While not commonly required for a molecule as structurally straightforward as this compound, isotopic labeling can be invaluable in more complex systems or mechanistic studies. nih.govsigmaaldrich.com For instance, selective deuteration can help in assigning specific proton signals by removing their corresponding peaks from the ¹H NMR spectrum. nih.gov Uniformly labeling the molecule with ¹³C would enhance the signal intensity in ¹³C NMR experiments, which is particularly useful for detecting quaternary carbons that typically show weak signals. sigmaaldrich.comnih.gov

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for identifying unknown compounds, quantifying known materials, and elucidating molecular structure.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for the analysis of volatile compounds like this compound. brjac.com.brnih.gov In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. brjac.com.br As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of a related compound, 2,4-dimethylpentane, shows a characteristic fragmentation pattern that can be used for its identification. docbrown.info For this compound, the molecular ion peak would correspond to its molecular weight. Common fragmentation patterns for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. The interpretation of these fragments helps to confirm the structure of the molecule. The resulting mass spectrum can be compared with databases like the National Institute of Standards and Technology (NIST) library for confident identification.

| Ion | m/z (mass-to-charge ratio) | Possible Fragment Structure |

| Molecular Ion | 130 | [C₈H₁₈O]⁺ |

| M-15 | 115 | [C₇H₁₅O]⁺ (Loss of CH₃) |

| M-31 | 99 | [C₇H₁₅]⁺ (Loss of OCH₃) |

| Base Peak | 73 | [C₄H₉O]⁺ (Cleavage at C2-C3 bond) |

| - | 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| - | 43 | [C₃H₇]⁺ (Isopropyl cation) |

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. nih.govpnnl.gov This high accuracy allows for the determination of the elemental composition of a molecule from its mass. nih.gov HRMS is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). ethz.ch For this compound (C₈H₁₈O), HRMS can confirm its elemental composition by providing a highly accurate mass measurement, thereby increasing the confidence in its identification, especially in complex matrices. escholarship.org

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. triprinceton.org Different functional groups absorb at characteristic frequencies. For ethers, a key feature in the IR spectrum is the C-O single bond stretching vibration, which typically appears in the range of 1050 to 1150 cm⁻¹. libretexts.org The IR spectrum of the related alkane, 2,4-dimethylpentane, is characterized by strong C-H stretching and bending vibrations. docbrown.info The spectrum of this compound would show these alkane features in addition to the characteristic C-O stretch of the ether group.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. triprinceton.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. edinst.com Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. For this compound, Raman spectroscopy would also be sensitive to the C-O-C symmetric stretch and the various C-H and C-C vibrations within the molecule, providing a complementary vibrational fingerprint to the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (alkane) | 2850-3000 | 2850-3000 |

| C-H Bend (alkane) | 1350-1480 | 1350-1480 |

| C-O Stretch (ether) | 1050-1150 | 1050-1150 |

| C-C Stretch | Fingerprint Region | Fingerprint Region |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. This diffraction pattern is recorded on a detector and is unique to the crystal structure of the compound. By analyzing the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom can be determined, leading to a definitive elucidation of its solid-state structure.

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is an essential laboratory technique for the separation, identification, and quantification of components within a mixture. For a volatile and relatively nonpolar compound such as this compound, gas chromatography is a particularly suitable method.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The development of a robust GC method is critical for determining the purity of this compound and for quantifying it in various matrices. A typical GC method development would involve the optimization of several key parameters to achieve good resolution, peak shape, and analysis time.

A hypothetical GC method for the analysis of this compound is outlined below. The selection of the stationary phase is crucial; a nonpolar or mid-polarity column is generally suitable for ethers. The oven temperature program is optimized to ensure the separation of the target analyte from any impurities or other components in a mixture.

Illustrative GC Method Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Column | ||

| Stationary Phase | 5% Phenyl Polysiloxane | Provides good separation for relatively nonpolar compounds. |

| Length | 30 m | Standard length for good resolution. |

| Internal Diameter | 0.25 mm | Offers a good balance between sample capacity and resolution. |

| Film Thickness | 0.25 µm | Suitable for general-purpose analysis of volatile compounds. |

| Inlet | ||

| Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Split Ratio | 50:1 | Prevents column overloading and maintains sharp peaks. |

| Injection Volume | 1 µL | A typical volume for liquid samples. |

| Oven Program | ||

| Initial Temperature | 50 °C | Allows for the separation of very volatile components. |

| Hold Time | 2 min | Ensures all components enter the column in a narrow band. |

| Ramp Rate | 10 °C/min | A moderate ramp rate to elute the analyte in a reasonable time. |

| Final Temperature | 150 °C | Ensures all components are eluted from the column. |

| Final Hold Time | 5 min | Cleans the column of any less volatile residues. |

| Detector (FID) | ||

| Temperature | 300 °C | Prevents condensation of the analyte and ensures a stable signal. |

| Hydrogen Flow | 30 mL/min | Fuel for the flame. |

| Air Flow | 300 mL/min | Oxidizer for the flame. |

| Makeup Gas (N₂) | 25 mL/min | Improves the efficiency of the detector. |

This table is for illustrative purposes and actual parameters would require experimental optimization.

Advanced Separation Techniques for Complex Mixtures

When this compound is a component of a complex mixture, such as in industrial solvents or fuel additives, more advanced separation techniques may be required for its isolation and quantification.

Multidimensional Gas Chromatography (GCxGC) is a powerful technique that utilizes two different columns with orthogonal separation mechanisms. For instance, a nonpolar column in the first dimension could separate components based on their boiling points, while a polar column in the second dimension could provide separation based on polarity. This approach significantly enhances peak capacity and resolution, allowing for the separation of co-eluting compounds that would be unresolved in a single-dimension GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. This is particularly useful for confirming the presence of this compound in complex matrices and for identifying unknown impurities.

Preparative Gas Chromatography can be employed for the isolation of pure this compound from a mixture. This technique uses larger diameter columns and can handle larger sample volumes. The separated components are collected as they elute from the column, allowing for the purification of the target compound for further analysis or for use as a reference standard.

Research on Applications of 2 Methoxy 2,4 Dimethylpentane in Industrial and Chemical Processes

Role as a Chemical Intermediate in Organic Synthesis

2-Methoxy-2,4-dimethylpentane serves as an intermediate in the synthesis of more complex organic molecules. smolecule.com Its structure, featuring an ether linkage and a branched alkyl chain, allows it to be a precursor in various reactions. The ether group can be a site for cleavage or modification, while the hydrocarbon skeleton can be functionalized. For instance, the electrophilic functionalization of this compound via sulfonyl chloride intermediates has been studied, demonstrating that the reaction pathway is highly dependent on the solvent environment. smolecule.com Mechanistic studies suggest that the process involves the initial protonation or coordination of the methoxy (B1213986) group with the electrophile, forming a stabilized intermediate complex. smolecule.com

Modern synthetic methods, such as photoredox catalysis, have also been applied in reactions involving precursors to this compound. For example, methanol (B129727) can serve as the methoxy source to react with an alkene precursor like 2,4-dimethyl-1-pentene (B165552) under photocatalytic conditions to form the ether, achieving yields of 70–80%. smolecule.com While the compound itself lacks chiral centers, its synthesis requires careful control of regioselectivity to prevent the formation of structural isomers, particularly managing carbocation rearrangements during acid-catalyzed steps. smolecule.com

Exploration of Solvent Properties in Chemical Reactions and Separations

The unique structural arrangement of this compound influences its physical and chemical properties, including its behavior as a solvent. smolecule.com Its ether functionality introduces polarity, allowing for specific interactions with polar solvents, which can affect solubility and reactivity in various chemical environments. smolecule.com Research into its solvent effects on the formation of sulfonyl chloride intermediates shows a direct correlation between solvent polarity and reaction efficiency. smolecule.com High-dielectric solvents tend to promote faster reaction rates by stabilizing the polar transition states involved in the process. smolecule.com

In the context of separations, processes for producing ethers from isoolefins often involve complex mixtures. For example, after the etherification of C4 through C7 isoolefins with methanol, the resulting reaction product is washed with water to remove unreacted methanol and by-product tertiary alcohols. google.com The effectiveness of such separation steps relies on the differing solubilities of the components, including the product ether, in aqueous and organic phases. google.com The low solubility of higher-molecular-weight ethers like 2-methoxy-2-methylheptane (B3057090) (a related compound) in water is a key property making them attractive as fuel additives, suggesting a similar advantage for this compound. diva-portal.org This property is crucial for preventing groundwater contamination, an issue associated with more soluble ethers like MTBE. diva-portal.orgaalto.fi

Fuel Component Research and Development (from a Chemical Engineering Perspective)

This compound has been identified as a promising component for gasoline. researchgate.net Its highly branched structure contributes to a high octane (B31449) rating, a key characteristic for anti-knock performance in internal combustion engines. smolecule.comaalto.fi Unlike the widely used but controversial fuel additive methyl tert-butyl ether (MTBE), this larger ether molecule is expected to have lower solubility in water, mitigating environmental concerns. aalto.firesearchgate.net

The primary route for synthesizing this compound is the etherification of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) with methanol. smolecule.comresearchgate.net This reaction is typically catalyzed by a solid acid catalyst, such as a commercial cation exchange resin like Amberlyst 35. researchgate.net

The production process is challenging because the reaction is strongly limited by chemical equilibrium. researchgate.net Simulations and experimental work have shown that a simple once-through tubular reactor is inefficient for its production. researchgate.net A significant advancement in process efficiency is achieved by employing reactive distillation. researchgate.net This process intensification technique combines reaction and distillation in a single unit, continuously removing products from the reaction zone to shift the equilibrium towards higher conversion. Another proposed configuration to enhance efficiency involves a distillation column coupled with an adiabatic side-reactor. researchgate.net

Kinetic studies are essential for reactor design and optimization. The etherification of the precursor isomers, 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene (B94453), has been modeled using both Langmuir-Hinshelwood and Eley-Rideal type models. aalto.fiacs.org These models help describe the reaction rates based on the adsorption and interaction of reactants with the catalyst surface. acs.org A key side reaction is the isomerization between the two trimethyl-pentene isomers, which occurs alongside the main etherification reaction. aalto.firesearchgate.net

| Reactant | Apparent Activation Energy (kJ/mol) | Catalyst | Kinetic Model |

|---|---|---|---|

| 2,4,4-trimethyl-1-pentene | 86 ± 1 | Smopex-101 | Langmuir-Hinshelwood / Eley-Rideal |

| 2,4,4-trimethyl-2-pentene | 80 ± 2 | Smopex-101 | Langmuir-Hinshelwood / Eley-Rideal |

| 2,4,4-trimethyl-pentenes | 60 - 65 | Commercial Ion-Exchange Resin | Not Specified |

The production of this compound can be integrated into existing refinery and petrochemical infrastructure. The primary feedstock for the ether, the C8 iso-olefin mixture of 2,4,4-trimethyl-pentenes, is produced on a large scale from the dimerization of isobutene. aalto.firesearchgate.net Isobutene is a common C4 hydrocarbon available in refineries, particularly from fluid catalytic cracking (FCC) units. aalto.fi

Environmental Fate and Transformation Studies of 2 Methoxy 2,4 Dimethylpentane

Biodegradation Pathways and Mechanisms in Aquatic Environments

The breakdown of 2-Methoxy-2,4-dimethylpentane in water is influenced by the presence of microorganisms and the availability of oxygen.

Limited specific data exists for the biodegradation kinetics of this compound itself. However, insights can be drawn from studies on structurally similar compounds. For instance, the related compound 2,4-dimethylpentane (B89610) is not expected to persist in the aquatic environment. epa.gov Studies on gasoline and biodiesel hydrocarbons have shown that iso-alkanes like 2,4-dimethylpentane undergo biodegradation, with reported half-lives of approximately 9.1 days in un-acclimated, freshwater aerobic conditions. epa.gov The degradation of these branched alkanes tends to proceed after the initial breakdown of n-alkanes. epa.gov

In general, aerobic biodegradation, which utilizes oxygen, is a more efficient process for many organic compounds compared to anaerobic degradation, which occurs in the absence of oxygen. omicsonline.org Facultative bacteria, capable of functioning under both conditions, demonstrate different degradation preferences. For example, Shewanella putrefaciens CN32 degrades saturated hydrocarbons more effectively under aerobic conditions, while aromatic hydrocarbon degradation is more pronounced in anaerobic environments. frontiersin.org The ether linkage in this compound is expected to be relatively resistant to biodegradation. epa.gov

Table 1: Biodegradation Half-Life of a Structurally Similar Compound

| Compound | Condition | Half-Life (days) |

|---|---|---|

| 2,4-dimethylpentane | Freshwater, Aerobic | 9.1 epa.gov |

Microbial biotransformation is a key process in the degradation of organic compounds in the environment. inflibnet.ac.inresearchgate.net Microorganisms such as bacteria, fungi, and actinomycetes utilize enzymes to modify chemical structures. slideshare.net Common transformation reactions include oxidation, reduction, and hydrolysis. slideshare.net

While specific microbial strains responsible for the degradation of this compound have not been extensively documented, the biodegradation of the structurally similar 2,4-dimethylpentane has been observed. epa.govresearchgate.net The degradation of branched alkanes often follows the breakdown of simpler, straight-chain alkanes. epa.gov The process involves a sequential degradation pattern where n-alkanes are degraded first, followed by iso-alkanes. epa.gov The degradation of dimethyl hydrocarbons, like 2,4-dimethylpentane, has been shown to lag behind that of monomethyl compounds but are eventually consumed. epa.gov

Atmospheric Chemistry and Photochemical Degradation

Once volatilized into the atmosphere, this compound is subject to chemical reactions that determine its persistence and impact on air quality.

The primary atmospheric degradation pathway for this compound is through reaction with hydroxyl (OH) radicals. epa.gov This indirect photochemical degradation is a significant route for many volatile organic compounds. epa.gov The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime.

The atmospheric half-life of a compound is the time it takes for its concentration to be reduced by half. For the related compound 2,4-dimethylpentane, the calculated atmospheric half-life is approximately 1.6 to 2 days, based on its reaction with hydroxyl radicals. epa.govepa.gov An experimental OH radical reaction rate constant for 2,4-dimethylpentane has been reported as 5.16 x 10⁻¹² cm³/molecule-sec. epa.gov Based on a photooxidation rate constant of 5.0 x 10⁻¹² cm³/molecule-sec for the reaction of 2,3-dimethylpentane (B165511) with OH radicals, its atmospheric half-life is estimated to be 27 hours. chemicalbook.com

Table 2: Atmospheric Half-Life and OH Radical Reaction Rate Constant for Structurally Similar Compounds

| Compound | Atmospheric Half-Life | OH Radical Reaction Rate Constant (cm³/molecule-sec) |

|---|---|---|

| 2,4-dimethylpentane | ~1.6 - 2 days epa.govepa.gov | 5.16 x 10⁻¹² (experimental) epa.gov |

| 2,3-dimethylpentane | 27 hours (estimated) chemicalbook.com | 5.0 x 10⁻¹² (for estimation) chemicalbook.com |

Environmental Partitioning Behavior

Environmental partitioning describes how a chemical distributes itself between different environmental media such as air, water, and soil. This behavior is governed by the chemical's physical and chemical properties. For 2,4-dimethylpentane, a structurally similar compound, it is considered a Type 1 chemical with the potential to partition into all environmental compartments. epa.gov Modeling suggests that it will predominantly partition into the water phase, with significant amounts also found in air, soil, and sediment. epa.gov

Key parameters that influence partitioning include the octanol-water partition coefficient (Kow), which indicates a substance's tendency to associate with organic matter, and the Henry's Law constant, which describes the partitioning between air and water. rushim.ru The log Kow for 2,4-dimethylpentane ranges from approximately 3.44 to 3.90. epa.gov The Henry's Law constant for 2,4-dimethylpentane at 25 °C is reported as 2.94 atm·m³/mol. chemicalbook.comchemicalbook.com

Table 3: Environmental Partitioning Properties of a Structurally Similar Compound

| Compound | Log Kow | Henry's Law Constant (atm·m³/mol at 25 °C) |

|---|---|---|

| 2,4-dimethylpentane | 3.44 - 3.90 epa.gov | 2.94 chemicalbook.comchemicalbook.com |

Volatilization to Air

For the structural analog 2,4-dimethylpentane, the Henry's Law constant is reported to be 2.94 atm·m³/mol at 25 °C chemicalbook.com. This high value suggests a strong tendency to partition from water to air. The introduction of a methoxy (B1213986) group to form this compound is expected to increase its water solubility and lower its vapor pressure compared to its alkane counterpart. This would likely result in a lower Henry's Law constant. Fuel ethers like methyl tert-butyl ether (MTBE) are known to be highly soluble in water, which reduces their volatility from aqueous solutions compared to hydrocarbons of similar molecular weight oup.comusgs.gov.

The branched structure of this compound contributes to its volatility smolecule.com. The boiling point of a related isomer, 2-methoxy-2,3-dimethylpentane, is estimated to be around 100 °C evitachem.com. Another similar compound, 2-methoxy-2,4,4-trimethylpentane (B2802184), has a measured enthalpy of vaporization of approximately 45.3 kJ/mol nist.gov. These properties suggest that while the compound is a liquid at ambient temperatures, it possesses a notable tendency to enter the gas phase.

Once in the atmosphere, the persistence of this compound will be determined by degradation processes, primarily photo-oxidation. For instance, the atmospheric half-life of MTBE is estimated to be as short as 3 days usgs.gov. Given the structural similarities, this compound is also expected to undergo degradation in the atmosphere.

Table 1: Physicochemical Properties Related to Volatilization

| Compound | Property | Value | Reference |

|---|---|---|---|

| 2,4-Dimethylpentane | Henry's Law Constant (at 25 °C) | 2.94 atm·m³/mol | chemicalbook.com |

| 2-Methoxy-2,3-dimethylpentane | Boiling Point (estimated) | ~100 °C | evitachem.com |

| 2-Methoxy-2,4,4-trimethylpentane | Enthalpy of Vaporization | 45.3 kJ/mol | nist.gov |

| Methyl tert-butyl ether (MTBE) | Atmospheric Half-life | As short as 3 days | usgs.gov |

Distribution in Environmental Compartments

The distribution of a chemical in the environment is governed by its partitioning behavior between air, water, soil, and biota. This can be predicted using fugacity models, such as the Mackay models, which utilize key physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient (LogP or Log Kow).

Direct experimental data on the water solubility of this compound is limited, though it is described as being insoluble in water evitachem.com. In contrast, its alkane analog, 2,4-dimethylpentane, has a very low water solubility of 4.41 mg/L at 25 °C chemicalbook.com. The presence of the ether group in this compound is expected to increase its polarity and, consequently, its water solubility compared to 2,4-dimethylpentane. Fuel ethers like MTBE are known for their relatively high water solubility, which enhances their mobility in aquatic systems oup.comvinatiorganics.com.

The octanol-water partition coefficient (LogP) is an indicator of a substance's potential for bioaccumulation and sorption to organic matter in soil and sediment. A computed XLogP3 value of 2.4 is available for this compound nih.gov. This moderate value suggests some tendency to sorb to organic matter, but also indicates a degree of mobility in the environment. The soil adsorption coefficient (Koc) is a more direct measure of partitioning to soil organic carbon. While a specific Koc for this compound is not available, it can be estimated from LogP. Generally, a higher LogP correlates with a higher Koc and greater sorption to soil ecetoc.orgchemsafetypro.com.

Fugacity modeling provides a holistic view of a chemical's environmental distribution. The US Environmental Protection Agency (EPA) has used Mackay fugacity models to predict the environmental distribution of components of a chemical stream containing 2,4-dimethylpentane. For 2,4-dimethylpentane, a Level I Mackay model predicts that the vast majority (99.98%) will partition to the air compartment. A Level III model, which considers transport between compartments, also shows a significant portion partitioning to air. Given the expected properties of this compound, a similar tendency to favor the air compartment is likely, although the increased water solubility due to the methoxy group might lead to a slightly higher proportion remaining in water compared to its alkane analog. Fuel ethers, in general, are recognized for their potential to contaminate groundwater due to their mobility in soil and water nih.govconcawe.eu.

Table 2: Data for Environmental Distribution Assessment

| Compound | Parameter | Value | Reference/Note |

|---|---|---|---|

| This compound | XLogP3 | 2.4 | nih.gov (Computed) |

| This compound | Water Solubility | Insoluble | evitachem.com |

| 2,4-Dimethylpentane | Water Solubility (at 25 °C) | 4.41 mg/L | chemicalbook.com |

| 2,4-Dimethylpentane | Mackay Level I Distribution (Air) | 99.98% | US EPA model for a related stream |

| Methyl tert-butyl ether (MTBE) | Water Solubility | High | oup.com |

Synthesis and Investigation of 2 Methoxy 2,4 Dimethylpentane Analogues and Derivatives

Design and Synthesis of Novel Substituted Ether Structures

The design of novel ether structures analogous to 2-methoxy-2,4-dimethylpentane involves the strategic placement of functional groups to achieve desired chemical properties. The synthesis of such compounds often employs established organic reactions, tailored to the specific target molecule. For instance, the synthesis of substituted methoxyalkanes can be achieved through nucleophilic displacement reactions. A general approach for preparing methoxy-substituted compounds involves the reaction of a suitable precursor, such as a halogenated alkane, with a methoxide (B1231860) source.

One synthetic strategy involves the nucleophilic displacement of a halogen with a methoxide ion. nih.gov For example, the synthesis of 4-methoxyequilin and 2-methoxyequilin (B50113) was accomplished by reacting the corresponding bromo- and iodo-equilin derivatives with methoxide ion in the presence of copper(II) chloride. nih.gov This method highlights a pathway for introducing a methoxy (B1213986) group onto a complex carbon skeleton.

Another common method for forming ethers is through alkylation reactions. For example, 1-Bromo-5-methoxy-2,3-dimethylpentane can be synthesized by the alkylation of 2,3-dimethylpentanol using a brominating agent, followed by etherification with methanol (B129727). smolecule.com Similarly, the synthesis of dimethyl ether itself can be achieved through a non-syngas process involving the conversion of methane (B114726) to bromomethane, which is then hydrolyzed. researchgate.net These methods can be adapted to create a variety of substituted ether structures. The synthesis of 2,4-disubstituted pyrimidine (B1678525) derivatives, for example, demonstrates the methodical approach to building complex molecules based on a core structure. nih.gov

The following table outlines general synthetic approaches that can be adapted for creating analogues of this compound.

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Nucleophilic Substitution | Halogenated Alkane, Methoxide Ion | Methoxyalkane | Introduction of a methoxy group by displacing a halide. Often catalyzed by a metal salt like CuCl₂. | nih.gov |

| Alkylation & Etherification | Alcohol, Brominating Agent; then Methanol | Bromoalkane, then Methoxyalkane | A two-step process involving formation of an alkyl halide followed by ether formation. | smolecule.com |

| Methane Bromination & Hydrolysis | Methane, HBr, O₂; then Hydrolysis | Bromomethane, then Dimethyl Ether | A non-syngas route to simple ethers that could be conceptually extended. | researchgate.net |

Structure-Reactivity Relationships in Related Methoxy-Alkane Systems

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in organic chemistry. scribd.comrushim.ru For methoxy-alkane systems, reactivity is largely dictated by the nature of the C-H and C-O bonds, the steric environment, and the electronic effects of the substituents. researchgate.net

H-atom abstraction is a key reaction class for ethers in combustion and atmospheric chemistry. dlr.de The presence of the oxygen atom in ethers influences the strength of adjacent C-H bonds, making them more susceptible to abstraction by radicals. dlr.de Studies on compounds like dimethoxymethane (B151124) (DMM), dimethyl ether (DME), and diethyl ether (DEE) show that C-H bonds are classified into different groups based on their proximity to the ether oxygen, which affects their reactivity. dlr.de For instance, C-H bonds on carbons directly attached to the oxygen (α-carbons) have different abstraction rate coefficients than those further away. dlr.de

The electronic nature of substituents also plays a critical role. In SHOP-type (Shell Higher Olefin Process) catalysts, which can be analogous to certain metal-complexed ethers, the presence of an electron-donating methoxy substituent can significantly influence the outcome of reactions like ethylene (B1197577) polymerization. researchgate.net This demonstrates that electronic modifications to the ligand framework, which can be conceptually similar to the environment around a methoxy-alkane, can tune catalytic activity and selectivity. researchgate.net

Furthermore, the stability of intermediates is crucial. In reactions involving radicals, the formation of charge separation in the transition state can lead to "polar effects" that influence reactivity. osti.gov While the methyl radical (CH₃•) is generally considered non-polar, its reactions can exhibit nucleophilic characteristics depending on the substrate, affecting reaction rates. osti.gov

Key factors influencing the reactivity of methoxy-alkanes are summarized below:

| Structural Factor | Influence on Reactivity | Example System | Reference |

| Proximity of C-H to Ether Oxygen | Affects C-H bond strength and susceptibility to H-atom abstraction. | Dimethyl Ether (DME), Dimethoxymethane (DMM) | dlr.de |

| Electronic Effects of Substituents | Electron-donating or -withdrawing groups can alter the reactivity of the molecule and associated catalysts. | Salicylaldiminato nickel complexes | researchgate.net |

| Steric Hindrance | Bulky groups near the reactive center can impede reactions. | Branched alkanes | dokumen.pub |

| Intermediate Stability | The stability of radical or ionic intermediates influences reaction pathways and rates. | Radical reactions of CH₃• | osti.gov |

Stereoselective Synthesis of Chiral Methoxy-Pentane Isomers

Stereoselective synthesis is the controlled formation of a specific stereoisomer of a product. uou.ac.in For chiral methoxy-pentane isomers, this involves creating specific three-dimensional arrangements of atoms around the chiral centers. Achieving high stereoselectivity is a significant challenge and often requires the use of chiral auxiliaries, catalysts, or reagents. google.comcdnsciencepub.com

One approach to stereoselective synthesis is the alkylation of carbanions that bear a chiral auxiliary. For example, silylallyl carbanions with a chiral lithium-complexing substituent can be alkylated with high regio- and stereoselectivity. cdnsciencepub.com The choice of solvent is critical in these reactions; nonpolar solvents like toluene (B28343) often lead to higher diastereoselectivity compared to polar solvents like THF. cdnsciencepub.com This methodology could be adapted for the synthesis of chiral methoxy-pentanes by using an appropriate chiral starting material.

Asymmetric synthesis can also be achieved using chiral catalysts. For instance, chiral ruthenium complexes have been used for the asymmetric hydrogenation of prochiral alkenes to produce chiral products like (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid with high enantiomeric excess. uou.ac.in The development of chiral gold catalysts has also enabled enantioselective cyclopropenation reactions. acs.org These catalytic systems provide a powerful tool for establishing stereocenters in a controlled manner.

The following table highlights methods applicable to the stereoselective synthesis of chiral molecules, which could be applied to methoxy-pentane isomers.

| Method | Description | Key Factor for Selectivity | Reference |

| Chiral Auxiliary-Mediated Alkylation | A chiral group is temporarily incorporated into the substrate to direct the approach of a reagent to one face of the molecule. | The structure of the chiral auxiliary and the reaction solvent (e.g., toluene vs. THF). | cdnsciencepub.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | The chiral ligand coordinated to the metal center (e.g., Ru, Au). | uou.ac.inacs.org |